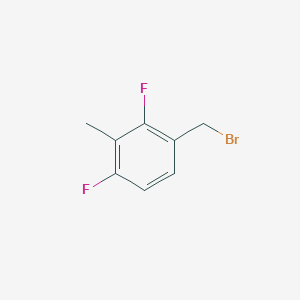
1-(Bromomethyl)-2,4-difluoro-3-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Bromomethyl)-2,4-difluoro-3-methylbenzene is an organic compound with the molecular formula C8H7BrF2. It is a derivative of benzene, where the benzene ring is substituted with a bromomethyl group, two fluorine atoms, and a methyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
The synthesis of 1-(Bromomethyl)-2,4-difluoro-3-methylbenzene typically involves the bromination of 2,4-difluoro-3-methyltoluene. The reaction is carried out using bromine in the presence of a suitable solvent such as carbon tetrachloride or dichloromethane. The reaction conditions often require controlled temperatures to ensure selective bromination at the methyl group without affecting the aromatic ring.
Industrial production methods may involve more scalable processes, such as continuous flow reactors, to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
1-(Bromomethyl)-2,4-difluoro-3-methylbenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromomethyl group is highly reactive towards nucleophiles, leading to the formation of substituted products. Common reagents include sodium azide, potassium cyanide, and amines.
Oxidation Reactions: The bromomethyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride or hydrogen in the presence of a palladium catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(Bromomethyl)-2,4-difluoro-3-methylbenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the preparation of functional materials, such as polymers and liquid crystals, due to its unique electronic properties.
Medicinal Chemistry: It is explored for its potential biological activities and as a precursor for the synthesis of bioactive compounds.
Chemical Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Mecanismo De Acción
The mechanism of action of 1-(Bromomethyl)-2,4-difluoro-3-methylbenzene largely depends on its reactivity towards various biological targets. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. The fluorine atoms can influence the compound’s electronic properties, affecting its interaction with biological molecules.
Comparación Con Compuestos Similares
1-(Bromomethyl)-2,4-difluoro-3-methylbenzene can be compared with other similar compounds, such as:
1-(Chloromethyl)-2,4-difluoro-3-methylbenzene: Similar structure but with a chloromethyl group instead of a bromomethyl group. The reactivity and applications may differ due to the different halogen atoms.
1-(Bromomethyl)-2,4-difluorobenzene: Lacks the methyl group, which can influence the compound’s steric and electronic properties.
1-(Bromomethyl)-3-methylbenzene: Lacks the fluorine atoms, affecting its electronic properties and reactivity.
The uniqueness of this compound lies in the combination of the bromomethyl, fluorine, and methyl substituents, which impart distinct reactivity and properties to the compound.
Propiedades
Fórmula molecular |
C8H7BrF2 |
|---|---|
Peso molecular |
221.04 g/mol |
Nombre IUPAC |
1-(bromomethyl)-2,4-difluoro-3-methylbenzene |
InChI |
InChI=1S/C8H7BrF2/c1-5-7(10)3-2-6(4-9)8(5)11/h2-3H,4H2,1H3 |
Clave InChI |
VFASFDVQYOOMFN-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1F)CBr)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















